molecular formula C8H4Cl4N2 B15426593 4,5,6,7-Tetrachloro-1H-isoindol-3-amine CAS No. 91756-63-7

4,5,6,7-Tetrachloro-1H-isoindol-3-amine

Cat. No.: B15426593
CAS No.: 91756-63-7
M. Wt: 269.9 g/mol
InChI Key: OJELSGMHUFIREM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1H-isoindol-3-amine is a halogenated isoindole derivative characterized by a tetra-chlorinated aromatic ring system and an amine group at the 3-position. Its molecular formula is C₈H₄Cl₄N₂, with a molecular weight of 298.95 g/mol. The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore) or materials science.

Properties

CAS No.

91756-63-7

Molecular Formula

C8H4Cl4N2

Molecular Weight

269.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3H-isoindol-1-amine

InChI

InChI=1S/C8H4Cl4N2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2,(H2,13,14)

InChI Key

OJELSGMHUFIREM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Reference
4,5,6,7-Tetrachloro-1H-isoindol-3-amine C₈H₄Cl₄N₂ Cl (4,5,6,7), NH₂ (3) High halogen density; potential electron-withdrawing effects on reactivity. Hypothetical
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine C₁₁H₁₈N₂S CH₃ (5,5,7), NH₂ (2) Saturated bicyclic system; sulfur atom enhances π-conjugation.
2-Phenyl-1H-indol-3-carboxaldehyde C₁₅H₁₁NO Ph (2), CHO (3) Aromatic indole core; aldehyde group enables Schiff base formation.
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one C₁₆H₁₂O₆ OH (3,4,6a,10), ketone (9) Polyoxygenated chromene system; potential antioxidant activity.

Key Findings:

Synthetic Accessibility :

  • This compound likely requires halogenation of a preformed isoindole scaffold, whereas analogs like 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are synthesized via cyclocondensation of thioamides and ketones . The tetrachloro substitution may complicate purification due to increased hydrophobicity.

Reactivity and Functionalization: The amine group in this compound could participate in nucleophilic reactions (e.g., Schiff base formation), akin to 2-phenyl-1H-indol-3-carboxaldehyde . However, electron-withdrawing chlorine atoms may reduce nucleophilicity compared to non-halogenated analogs.

Stability and Safety: Chlorinated compounds generally pose higher toxicity risks compared to oxygenated derivatives. The safety profile of this compound remains uncharacterized, unlike the chromenone derivative, which has documented safety protocols .

Q & A

Q. How can the compound’s photophysical properties be exploited in material science applications?

  • Methodology : Measure fluorescence quantum yields and Stokes shifts in varying solvents. ’s protocols for pyrylium salts (e.g., DPP-TFB) suggest using time-resolved spectroscopy to assess excited-state dynamics .

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